molecular formula C18H20F3N3 B1369185 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine CAS No. 946719-23-9

4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine

Cat. No. B1369185
M. Wt: 335.4 g/mol
InChI Key: IMFBMVDMGQPRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine, or 4-BTP, is a chemical compound with a wide range of applications in scientific research. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, with a Ki of 0.43 nM. It is used to study the structure and function of this receptor, as well as to investigate the effects of serotonin on a variety of biochemical and physiological processes. The compound is also used in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

  • 2-(4-BENZYL-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE

    • Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

    • Application : This compound is an effective human carbonic anhydrase (hCA) inhibitor designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail .
    • Methods of Application : The crystal structures of this compound in complex both with the ubiquitous hCA II and the brain-associated hCA VII were reported .
    • Results or Outcomes : The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
  • 2-(4-BENZYL-1-PIPERAZINYL)-N’-((1,1’-BIPHENYL)-4-YLMETHYLENE)ACETOHYDRAZIDE

    • Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 2-(4-BENZYL-1-PIPERAZINYL)-4-FLUOROBENZALDEHYDE

    • Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE

    • Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 2-(4-BENZYL-1-PIPERAZINYL)-4-FLUOROBENZALDEHYDE

    • Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE

    • Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(22)6-7-17(16)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFBMVDMGQPRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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